molecular formula C26H23N5O5 B4078455 N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B4078455
M. Wt: 485.5 g/mol
InChI Key: SPNSSLLYZUAGNL-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinyl group, a morpholinyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-35-26-21-5-3-2-4-20(21)24(28-29-26)18-8-11-23(30-12-14-36-15-13-30)22(16-18)27-25(32)17-6-9-19(10-7-17)31(33)34/h2-11,16H,12-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSSLLYZUAGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the phthalazinyl intermediate: This step involves the reaction of a suitable phthalazine derivative with a methoxy group to form the 4-methoxyphthalazin-1-yl intermediate.

    Introduction of the morpholinyl group: The intermediate is then reacted with a morpholine derivative under appropriate conditions to introduce the morpholin-4-yl group.

    Coupling with nitrobenzamide: Finally, the compound is coupled with 4-nitrobenzamide under suitable reaction conditions to form the desired product.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-aminobenzamide: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.

    N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-chlorobenzamide: The presence of a chlorine atom instead of a nitro group can affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
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N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide

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